Escin IIb

Vue d'ensemble

Description

Escin IIb is a naturally occurring triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is one of the isomers of escin, which is known for its potent anti-inflammatory, anti-oedematous, and anti-cancer properties . This compound has gained significant attention in recent years due to its diverse therapeutic applications and its role in various drug formulations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Escin IIb is primarily extracted from the powdered seeds of the horse chestnut tree. The extraction process involves precipitation and purification steps to isolate the compound from other escin isomers . The purification of individual triterpenoids, including this compound, requires semi-preparative chromatography or high-performance liquid chromatography using ethanol and water or methanol as solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from horse chestnut seeds, followed by purification using advanced chromatographic techniques. The process ensures the isolation of high-purity this compound suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

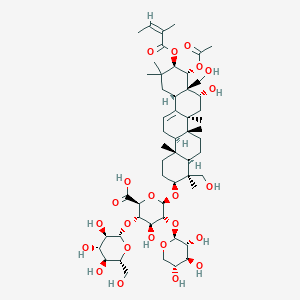

Escin IIb (C₅₄H₈₄O₂₃) consists of:

-

Aglycone core : A protoascigenin derivative with hydroxyl groups at C21, C22, C23, and C28.

-

Glycone moiety : β-D-glucuronopyranosyl-(1→4)-β-D-glucopyranosyl-(1→2)-β-D-xylopyranose.

-

Ester substituents : Acetyl and angeloyl groups at specific positions (Table 1) .

Table 1: Substituents in this compound

| Position | Substituent | Functional Group |

|---|---|---|

| R₁ | β-D-xylopyranosyl | Glycosidic linkage |

| R₂ | Acetyl (OAc) | Ester |

| R₃ | Angeloyl | Ester |

Alkaline Hydrolysis

Under basic conditions (pH 14, 150°C, 5 min), this compound undergoes ester hydrolysis , yielding deacetylescin derivatives :

Key findings :

Methanolysis

Acid-catalyzed methanolysis cleaves glycosidic bonds , producing aglycone and monosaccharides :

Implications :

Thermal Isomerization

Heating this compound induces intramolecular transesterification , converting it to isoescin or transescin isomers :

Table 2: Thermal Isomerization Products

| Isomer | Structural Change | Bioactivity Shift |

|---|---|---|

| Isothis compound | Acetyl migration (C22 → C28) | Reduced hemolytic potency |

| Transthis compound | Angeloyl → tigloyl rearrangement | Altered membrane affinity |

Experimental evidence :

-

LC-MS/MS showed increased isoescin/transescin ratios after microwave heating .

-

Competitive inhibition observed in hemolytic assays, with this compound requiring 2.5× higher concentrations to match native activity .

Stability Under Physiological Conditions

This compound demonstrates pH-dependent stability:

-

Acidic environments : Glycosidic bonds hydrolyze slowly (t₁/₂ > 24 hrs at pH 3) .

-

Neutral/basic conditions : Ester groups remain intact, preserving bioavailability .

Comparative Reactivity with Other Escins

This compound’s angeloyl group confers distinct reactivity vs. tigloyl-containing isomers (e.g., Escin Ia) :

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Escin IIb exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

- Mechanism of Action : this compound inhibits vascular permeability and edema formation induced by inflammatory agents such as histamine and serotonin in animal models. In a study, doses ranging from 50 to 200 mg/kg were effective in reducing hind paw edema in rats and inhibiting scratching behavior in mice .

- Clinical Implications : These findings suggest potential applications in treating conditions characterized by inflammation, such as arthritis and chronic venous insufficiency (CVI) .

Gastroprotective Properties

This compound has shown promising gastroprotective effects against ethanol-induced gastric mucosal lesions.

- Study Findings : Research indicates that this compound can enhance magnesium absorption in the digestive tract while protecting against mucosal damage through mechanisms involving nitric oxide and prostaglandins .

- Potential Applications : This suggests its use in developing treatments for gastrointestinal disorders, particularly those involving mucosal injury.

Anticancer Activity

This compound has been studied for its anticancer properties across various cancer types.

- Mechanism of Action : It induces apoptosis and cell cycle arrest in cancer cells. For instance, β-escin (related to this compound) has been shown to inhibit the proliferation of colon cancer cells by inducing G1-S phase arrest and apoptosis .

- Preclinical Studies : In models of lung cancer, escin demonstrated the ability to inhibit tumor growth by affecting pathways associated with cell survival and apoptosis .

- Diverse Cancer Types : Studies have reported escin's effectiveness against various cancers, including breast, pancreatic, and renal cancers, indicating its broad therapeutic potential .

Antiviral Properties

Recent research has highlighted the antiviral effects of this compound against viruses such as Zika virus (ZIKV) and Dengue virus (DENV).

- Mechanism of Action : β-Escin was found to inhibit ZIKV infection by reducing viral RNA levels and protein expression in infected cells. It acts at multiple stages of the viral life cycle, including blocking viral entry and replication .

- Potential Applications : These findings suggest that this compound could be explored as a therapeutic agent for viral infections, particularly in the context of emerging viral diseases.

Summary Table of Applications

Mécanisme D'action

Escin IIb exerts its effects through multiple mechanisms:

Comparaison Avec Des Composés Similaires

Activité Biologique

Escin IIb, a triterpenoid saponin derived from the seeds of Aesculus hippocastanum (horse chestnut), exhibits a range of biological activities that have garnered attention in pharmacological research. This article provides an in-depth exploration of its biological activity, including anti-inflammatory, anti-cancer, and other therapeutic effects, supported by data tables and case studies.

Overview of this compound

Escin is a complex mixture of saponins, primarily consisting of four main isomers: escins Ia, Ib, IIa, and IIb. Among these, this compound has been noted for its significant pharmacological properties. The structural characteristics of this compound contribute to its bioactivity; it contains a unique acyl group that enhances its efficacy compared to other isomers.

1. Anti-Inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties across various studies:

- In Vivo Studies : In a rat model, this compound at doses ranging from 50 to 200 mg/kg significantly reduced carrageenan-induced paw edema, indicating its effectiveness in mitigating inflammation (Table 1) .

- Mechanism of Action : this compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-1β, reducing vascular permeability and exudate formation in inflammatory conditions .

| Study Type | Dose (mg/kg) | Effect | Reference |

|---|---|---|---|

| In Vivo | 50-200 | Reduced paw edema | |

| In Vitro | 100-750 ng/mL | Inhibited PLA2 activity |

2. Anti-Cancer Activity

Recent research has highlighted the potential of this compound as an anti-cancer agent:

- Apoptosis Induction : In human renal cancer cell lines (786-O and Caki-1), this compound induced apoptosis through the intrinsic mitochondrial pathway, leading to cell cycle arrest at the G2/M phase. The IC50 values were reported at 40.6 µM for 786-O cells after 24 hours .

| Cell Line | Concentration (µM) | IC50 (µM) | Survival Rate (%) |

|---|---|---|---|

| 786-O | 12.5 - 100 | 40.6 ± 1.2 | <25% |

| Caki-1 | 12.5 - 100 | 35.0 ± 0.8 | <25% |

3. Gastroprotective Effects

This compound also exhibits gastroprotective properties:

- Mechanistic Insights : It has been shown to involve capsaicin-sensitive sensory nerves in its action against gastric emptying . This effect may be beneficial in treating gastrointestinal disorders.

Case Study: Efficacy in Cancer Treatment

A clinical study assessed the effects of this compound on patients with renal cancer undergoing chemotherapy. Patients receiving adjunctive treatment with this compound showed improved outcomes compared to those receiving chemotherapy alone, including enhanced quality of life and reduced side effects .

Case Study: Anti-Inflammatory Applications

In a double-blind trial involving patients with chronic venous insufficiency (CVI), those treated with this compound exhibited significant reductions in symptoms such as leg swelling and pain compared to the placebo group .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84O23/c1-10-23(2)45(69)77-42-43(71-24(3)58)54(22-57)26(17-49(42,4)5)25-11-12-30-50(6)15-14-32(51(7,21-56)29(50)13-16-52(30,8)53(25,9)18-31(54)60)73-48-40(75-46-36(64)33(61)27(59)20-70-46)38(66)39(41(76-48)44(67)68)74-47-37(65)35(63)34(62)28(19-55)72-47/h10-11,26-43,46-48,55-57,59-66H,12-22H2,1-9H3,(H,67,68)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33-,34+,35-,36+,37+,38-,39-,40+,41-,42-,43-,46-,47-,48+,50-,51+,52+,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLNRQWNTKNRGQ-GJSMMZDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(CO8)O)O)O)C)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158800-83-0 | |

| Record name | Escin IIB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158800830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ESCIN IIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06035642G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.